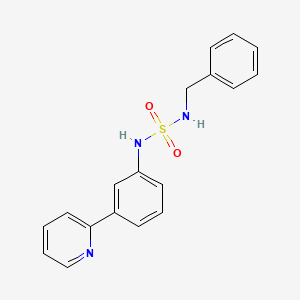
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide, also known as BPS, is a sulfamide compound that has been studied for its potential applications in scientific research. BPS has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of experiments. In
Mecanismo De Acción
The mechanism of action of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase (CA) enzymes. CA enzymes are involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting CA enzymes, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide may disrupt these processes and lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to have a range of biochemical and physiological effects. In addition to its potential applications in cancer treatment and neurodegenerative diseases, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to have anti-inflammatory and anti-angiogenic effects. Additionally, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use in antimicrobial therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide is its potential for use in a variety of scientific research fields. Its ability to inhibit cancer cell growth, neuroprotective effects, and antimicrobial properties make it a promising candidate for use in a variety of experiments. However, one limitation of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide is its potential toxicity. Studies have shown that N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide can be toxic to certain cell types, and further research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the efficacy of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide in vivo and its potential for use in combination with other cancer treatments. Additionally, further research is needed to determine the safety and efficacy of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide in neurodegenerative diseases and antimicrobial therapies.
Métodos De Síntesis
The synthesis of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide involves the reaction of benzylamine with 3-pyridin-2-ylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide. The purity of the resulting compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been studied for its potential applications in a variety of scientific research fields. One area of research that has shown promise is cancer treatment. N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer therapy. Additionally, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been studied for its potential applications in neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-(benzylsulfamoyl)-3-pyridin-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-24(23,20-14-15-7-2-1-3-8-15)21-17-10-6-9-16(13-17)18-11-4-5-12-19-18/h1-13,20-21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEASFXUGJEBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NC2=CC=CC(=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)